1-(3-Chlorophenyl)-3-{5-[2-(Thieno[3,2-D]pyrimidin-4-Ylamino)ethyl]-1,3-Thiazol-2-Yl}urea
Overview
Description
The compound belongs to a class of synthetic molecules that are being investigated for their potential biological activities, including anticancer properties. These compounds often feature complex structures with multiple heterocyclic systems, such as thieno[3,2-d]pyrimidines and thiazoles, which are known for their relevance in medicinal chemistry due to their biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simpler heterocyclic precursors. For instance, the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized through a series of condensation reactions, starting from methyl 3-aminothiophene-2-carboxylate and involving steps such as chlorination and condensation with ethane-1,2-diamine (Pei Huang et al., 2020).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the properties of these compounds. For example, the crystal structure analysis and density functional theory (DFT) calculations provide insights into the optimized geometric bond lengths and angles, as well as the molecular electrostatic potential (MEP) surface map, which are essential for predicting reactivity and interactions with biological targets (Pei Huang et al., 2020).
Chemical Reactions and Properties
The reactivity of these compounds can be explored through various chemical reactions, including their ability to undergo further functionalization or participate in the formation of new heterocyclic systems. The presence of multiple reactive sites, such as amino groups and halogens, allows for a wide range of chemical transformations, enabling the synthesis of derivatives with varied biological activities.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are determined by the compound's molecular structure and are critical for its formulation and application in biological studies. The crystallography of similar compounds reveals that they can crystallize in different systems, and their physical properties can be tailored through molecular design (Pei Huang et al., 2020).
Scientific Research Applications
1. Synthetic Approaches to Thieno[3,2-d]pyrimidine Derivatives
- Application : This research focuses on the synthesis of thieno[3,2-d]pyrimidine derivatives using 3-amino-4-cyano-2-thiophenecarboxamides as synthons .
- Method : The method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .
- Results : The research led to the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and the unexpectedly prepared thieno[3,4-b]pyridine-7-carboxamides .
2. Inhibition of Mycobacterium Tuberculosis bd Oxidase
- Application : Thieno[3,2-d]pyrimidin-4-amines have been found to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis .
- Method : The study involved the generation of thieno[3,2-d]pyrimidin-4-amines and testing their inhibitory activity against Cyt-bd in three mycobacterial strains .
- Results : The compounds displayed activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM in the presence of Q203 .
Future Directions
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6OS2/c19-11-2-1-3-12(8-11)24-17(26)25-18-21-9-13(28-18)4-6-20-16-15-14(5-7-27-15)22-10-23-16/h1-3,5,7-10H,4,6H2,(H,20,22,23)(H2,21,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYAUAZLLLJJGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(S2)CCNC3=NC=NC4=C3SC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147269 | |
Record name | SNS 314 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The process of cell division, or mitosis, plays a critical role in the uncontrolled proliferation that is a hallmark of cancer. During mitosis, a cell aligns duplicate copies of its DNA along a mitotic spindle and subdivides itself through a process called cytokinesis, creating two identical daughter cells. This process is often poorly regulated in cancer, leading to rapid proliferation and tissue growth. Aurora kinases (A, B, and C) play important, though differentiated, roles in mitosis. Aurora A controls the formation of the spindle assembly, while Aurora B ensures that the DNA is appropriately aligned and that cytokinesis proceeds successfully. Less is known about Aurora C, though it is thought to serve many of the same functions as Aurora B. Elevated expression of Aurora A has been detected in a high percentage of colon, breast, ovarian, gastric, and pancreatic tumors. Aurora B and C are also expressed at high levels in primary tumors. Given the central roles of all three Aurora kinases in regulating mitosis and the association between their overexpression and tumorigenesis, they are being evaluated as potential targets in cancer therapy. SNS-314 is a potent inhibitor of all 3 Aurora kinases. Cells treated with SNS-314 make additional copies of their DNA, but are unable to create functional spindle assemblies or replicate. As a result, these cells are unable to progress, and ultimately die by a variety of mechanisms. Since most normal cells are not undergoing mitosis in their normal settings, SNS-314 is expected to affect only highly proliferating tissues, particularly tumor tissues. SNS-314 is being tested in a Phase 1 trial in patients with advanced solid tumor malignancies. | |
Record name | SNS-314 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06134 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Sns-314 | |
CAS RN |
1057249-41-8 | |
Record name | SNS 314 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1057249418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SNS-314 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06134 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SNS 314 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SNS-314 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/802IFJ0Z8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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